molecular formula C24H23N3O B12520010 1-Methyl-2,4-diphenyl-6-pyrrolidin-1-ylindazol-3-one

1-Methyl-2,4-diphenyl-6-pyrrolidin-1-ylindazol-3-one

Cat. No.: B12520010
M. Wt: 369.5 g/mol
InChI Key: YZXDUIPKCORKDQ-UHFFFAOYSA-N
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Description

1-Methyl-2,4-diphenyl-6-pyrrolidin-1-ylindazol-3-one is a complex organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a pyrrolidine ring fused to an indazole core, with additional phenyl and methyl substituents. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2,4-diphenyl-6-pyrrolidin-1-ylindazol-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. . The pyrrolidine ring can be introduced via nucleophilic substitution reactions, and the final product is obtained through cyclization and purification steps.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2,4-diphenyl-6-pyrrolidin-1-ylindazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indazole or pyrrolidine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Methyl-2,4-diphenyl-6-pyrrolidin-1-ylindazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-2,4-diphenyl-6-pyrrolidin-1-ylindazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-2,4-diphenyl-6-pyrrolidin-1-ylindazol-3-one is unique due to its specific combination of functional groups and structural features, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C24H23N3O

Molecular Weight

369.5 g/mol

IUPAC Name

1-methyl-2,4-diphenyl-6-pyrrolidin-1-ylindazol-3-one

InChI

InChI=1S/C24H23N3O/c1-25-22-17-20(26-14-8-9-15-26)16-21(18-10-4-2-5-11-18)23(22)24(28)27(25)19-12-6-3-7-13-19/h2-7,10-13,16-17H,8-9,14-15H2,1H3

InChI Key

YZXDUIPKCORKDQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=CC(=C2C(=O)N1C3=CC=CC=C3)C4=CC=CC=C4)N5CCCC5

Origin of Product

United States

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